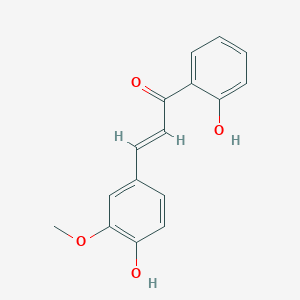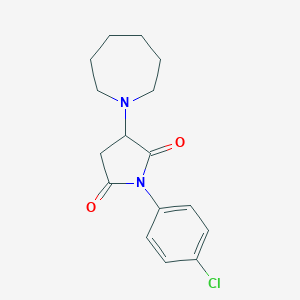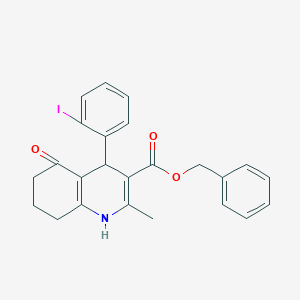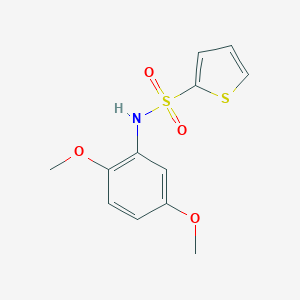
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, also known as 4-hydroxy-3-methoxy-trans-stilbene (HMS), is a naturally occurring compound found in several species of plants, including the Chinese medicinal herb, Angelica sinensis. HMS has been studied extensively for its potential applications in medicine and biochemistry.
Applications De Recherche Scientifique
Antioxidant Properties
Chalcones, including 2’,4-Dihydroxy-3-methoxychalcone, possess potent antioxidant activity. They scavenge free radicals, protect cells from oxidative stress, and contribute to overall health. Antioxidants play a crucial role in preventing various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions .
Anticancer Potential
Research indicates that 2’,4-Dihydroxy-3-methoxychalcone exhibits strong anticancer properties. It has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death). The compound’s effectiveness against various cancer types makes it a promising candidate for further investigation in cancer therapy .
Antimicrobial and Antiviral Activities
Chalcones demonstrate antimicrobial and antiviral effects. 2’,4-Dihydroxy-3-methoxychalcone may help combat bacterial and fungal infections. Additionally, its antiviral properties make it relevant in the context of viral diseases .
Anti-Inflammatory Effects
Inflammation is a common factor in many diseases. Chalcones, including our compound of interest, possess anti-inflammatory properties. They modulate inflammatory pathways, potentially aiding in conditions such as arthritis, inflammatory bowel disease, and skin disorders .
Immunosuppressive Potential
Chalcones can influence the immune system. 2’,4-Dihydroxy-3-methoxychalcone may have immunosuppressive effects, which could be valuable in autoimmune diseases or organ transplantation .
Antihyperglycemic Activity
Some synthetic chalcones have demonstrated antihyperglycemic effects in animal models. While more research is needed, this suggests that chalcones might play a role in managing diabetes .
Propriétés
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-16-10-11(7-9-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQQEEYHKPKSER-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2',4'-Dihydroxy-3'-methoxychalcone has shown a range of promising biological activities in various studies. It exhibits antifungal activity against a variety of fungi, including dermatophytes such as M. gypseum, T. rubrum, and T. mentagrophytes [, , , , ]. This chalcone also demonstrates anticancer potential, showing cytotoxicity against HL-60, HeLa, and MCF-7 cell lines []. Additionally, it possesses antinociceptive properties, showing efficacy in the formalin-induced licking and biting test in mice [, ].
A: The exact mechanism of action for the antifungal activity of 2',4'-Dihydroxy-3'-methoxychalcone is not fully understood. Research suggests that it does not primarily act by disrupting fungal membranes or by inhibiting fungal cell wall synthesis []. This suggests a novel mechanism of action compared to currently used antifungal drugs, making it a promising target for further research.
A: 2',4'-Dihydroxy-3'-methoxychalcone, alongside 2',4′-dihydroxychalcone, is a major bioactive compound found in propolis from Zuccagnia punctata Cav., a plant native to Argentina [, , , ]. These chalcones contribute significantly to the antibacterial and antifungal properties of this propolis, making it a valuable natural product.
A: The presence of hydroxy groups at the C-2' and C-4 positions and a methoxy group at the C-3' position on the chalcone scaffold is crucial for its biological activity [, ]. Studies with structurally similar chalcones suggest that even minor modifications in the substituent positions can impact the potency and selectivity of their effects.
A: While specific details about the metabolism of 2',4'-Dihydroxy-3'-methoxychalcone require further investigation, studies in rats indicate that it undergoes O-methylation []. This process likely involves the addition of a methyl group to the hydroxyl groups, potentially influencing its bioavailability and activity.
A: Yes, computational methods, including molecular docking studies, have been employed to investigate the interactions of 2',4'-Dihydroxy-3'-methoxychalcone with its potential targets [, ]. These studies provide insights into the binding affinities and molecular mechanisms underlying its observed activities.
ANone: Various analytical techniques are employed to characterize and quantify 2',4'-Dihydroxy-3'-methoxychalcone. Common methods include:
- High-performance liquid chromatography (HPLC) coupled with different detectors, such as photodiode array detectors (PAD) [, , ], is used for separation, identification, and quantification.
- Mass spectrometry (MS) techniques, including Electrospray Ionization (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) [], are utilized for structural elucidation and studying interactions with other molecules.
- Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-Dimethoxy-5-(4-nitro-phenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409818.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409822.png)
![Ethyl 5-[(2-fluoroanilino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B409824.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propenyl]amino}-3-methoxybenzyl)-2-methoxyanilino]-2-propen-1-one](/img/structure/B409827.png)
![2-[(5-chloro-2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409828.png)
![2-[(2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409829.png)
![N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-chlorobenzohydrazide](/img/structure/B409834.png)

![2-[(4-Bromo-benzenesulfonyl)-phenethyl-amino]-N-naphthalen-1-yl-acetamide](/img/structure/B409837.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-{[4-(methyloxy)phenyl]oxy}acetohydrazide](/img/structure/B409839.png)
![3-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409840.png)